molecular formula C11H22O3 B14576559 Heptanoic acid, 3-(2-methoxyethyl)-, methyl ester, (S)- CAS No. 61198-56-9

Heptanoic acid, 3-(2-methoxyethyl)-, methyl ester, (S)-

Cat. No.: B14576559
CAS No.: 61198-56-9
M. Wt: 202.29 g/mol
InChI Key: HPVIGHARVBGRAU-JTQLQIEISA-N
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Description

Heptanoic acid, 3-(2-methoxyethyl)-, methyl ester, (S)- is an organic compound that belongs to the class of esters. It is characterized by the presence of a heptanoic acid backbone with a 3-(2-methoxyethyl) substituent and a methyl ester functional group. The (S)- configuration indicates that the compound is optically active and exists in a specific enantiomeric form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptanoic acid, 3-(2-methoxyethyl)-, methyl ester, (S)- typically involves esterification reactions. One common method is the reaction of heptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the esterification to completion. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of heptanoic acid, 3-(2-methoxyethyl)-, methyl ester, (S)- may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in fixed-bed reactors can provide a more sustainable and scalable approach to esterification. Additionally, the implementation of advanced separation techniques such as distillation and chromatography ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Heptanoic acid, 3-(2-methoxyethyl)-, methyl ester, (S)- can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to heptanoic acid and methanol in the presence of a strong acid or base.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Transesterification: The ester can react with another alcohol to form a different ester and methanol.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid under reflux conditions.

Major Products Formed

    Hydrolysis: Heptanoic acid and methanol.

    Reduction: 3-(2-methoxyethyl)heptanol.

    Transesterification: A new ester and methanol.

Scientific Research Applications

Heptanoic acid, 3-(2-methoxyethyl)-, methyl ester, (S)- has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of heptanoic acid, 3-(2-methoxyethyl)-, methyl ester, (S)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The ester group can undergo hydrolysis to release the active heptanoic acid, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Hexanoic acid, 2-methoxyethyl ester: Similar structure but with a shorter carbon chain.

    Hexanoic acid, 2-ethyl-, methyl ester: Similar ester functionality but with different substituents.

Uniqueness

Heptanoic acid, 3-(2-methoxyethyl)-, methyl ester, (S)- is unique due to its specific (S)- configuration and the presence of the 3-(2-methoxyethyl) substituent. This configuration can impart distinct physical, chemical, and biological properties compared to its analogs.

Properties

CAS No.

61198-56-9

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

methyl (3S)-3-(2-methoxyethyl)heptanoate

InChI

InChI=1S/C11H22O3/c1-4-5-6-10(7-8-13-2)9-11(12)14-3/h10H,4-9H2,1-3H3/t10-/m0/s1

InChI Key

HPVIGHARVBGRAU-JTQLQIEISA-N

Isomeric SMILES

CCCC[C@@H](CCOC)CC(=O)OC

Canonical SMILES

CCCCC(CCOC)CC(=O)OC

Origin of Product

United States

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